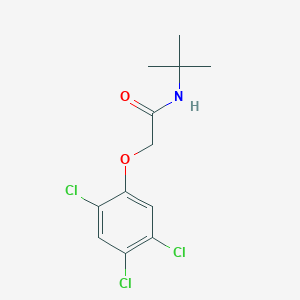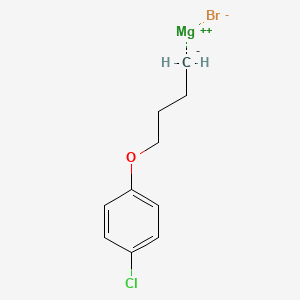
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using a palladium catalyst under hydrogen gas . The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
科学研究应用
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of insecticides and other agrochemicals due to its biological activity.
作用机制
The mechanism of action of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses . This interaction can influence neurotransmission and has implications for both therapeutic and toxicological effects.
相似化合物的比较
Similar Compounds
Nicotine: Structurally similar but contains a methyl group on the pyrrolidine nitrogen.
Anatabine: Another pyridine alkaloid found in tobacco with a similar structure but different biological activity.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features and its role as a metabolite of nicotine. Its ability to act as a nicotinic acetylcholine receptor agonist without the presence of a methyl group on the pyrrolidine nitrogen distinguishes it from other similar compounds .
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
4-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3/t9-/m0/s1 |
InChI 键 |
MURMVNJZNRNCKL-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=NC=C1)[C@@H]2CCCN2 |
规范 SMILES |
CC1=CC(=NC=C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


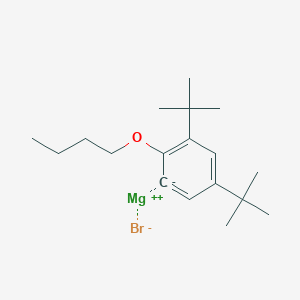
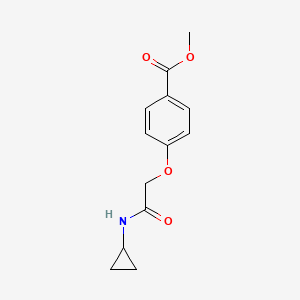
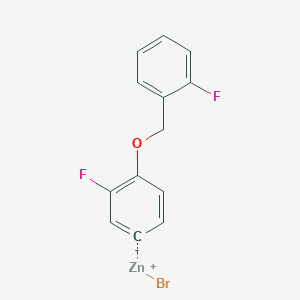
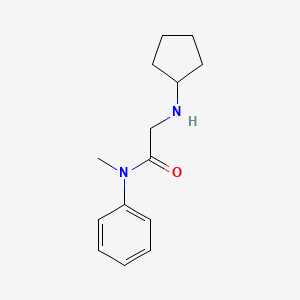
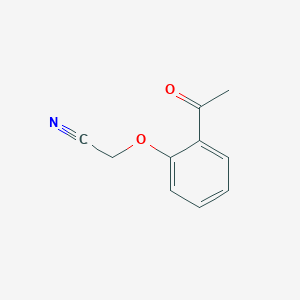
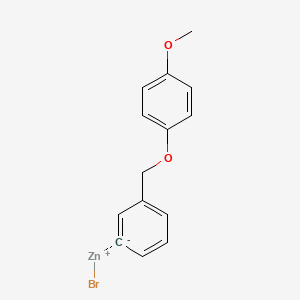


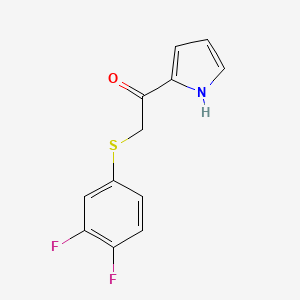

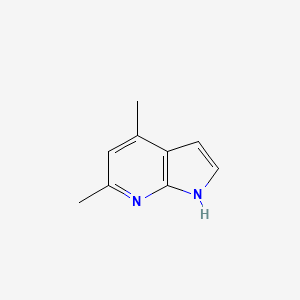
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
